molecular formula C19H18N2O3S B2638089 Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 892843-48-0

Methyl 4-((6-isopropylbenzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No. B2638089
CAS RN: 892843-48-0
M. Wt: 354.42
InChI Key: MEIHSXOURHJEII-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs as short-acting sulfa drug sulfathiazole .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Some thiazole derivatives have been used in the development of analgesic drugs . These are medications used to relieve pain.

Anti-inflammatory Activity

Thiazole derivatives have also been associated with anti-inflammatory effects . This makes them potentially useful in treating conditions characterized by inflammation.

Antimicrobial Activity

Thiazole compounds have shown antimicrobial properties, making them useful in the fight against various bacterial infections .

Antifungal Activity

Similar to their antimicrobial activity, thiazole derivatives have also been found to have antifungal properties . This makes them potentially useful in treating fungal infections.

Antiviral Activity

Thiazole derivatives have been associated with antiviral activity . This suggests potential use in the treatment of viral infections.

Diuretic Activity

Some thiazole compounds have been found to act as diuretics . Diuretics help the body get rid of excess water and salt.

Antitumor or Cytotoxic Activity

Thiazole derivatives have shown potential in the development of antitumor or cytotoxic drugs . This suggests they could be used in cancer treatment strategies.

Mechanism of Action

The mechanism of action of thiazole derivatives can vary widely depending on the specific compound and its biological target. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

The development of new thiazole derivatives with improved properties and activities is an active area of research. This includes the design and synthesis of new compounds, as well as the investigation of their biological activities and potential applications .

properties

IUPAC Name

methyl 4-[(6-propan-2-yl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)14-8-9-15-16(10-14)25-19(20-15)21-17(22)12-4-6-13(7-5-12)18(23)24-3/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEIHSXOURHJEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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